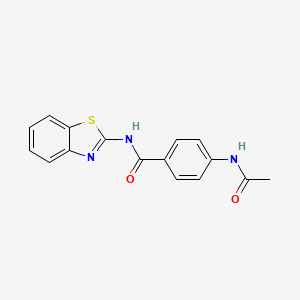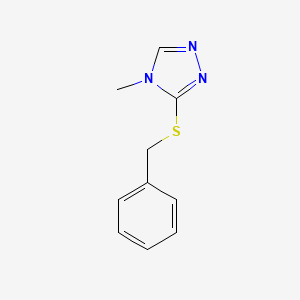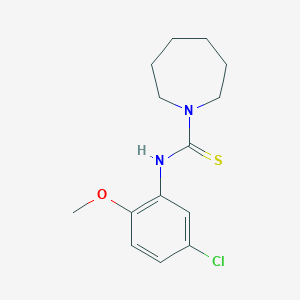![molecular formula C18H20N2OS B5878752 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as BCTP and is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
Aplicaciones Científicas De Investigación
The scientific research applications of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol are diverse and include the study of neurological disorders, cancer, and pain management. The compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, it has been found to have anticancer properties and may be useful in the treatment of different types of cancer. The compound has also been studied for its potential use in pain management.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves its binding to the metabotropic glutamate receptor subtype 1 (mGluR1). The compound acts as an antagonist of this receptor, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, the compound may have therapeutic effects in different disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol are complex and depend on the specific application. The compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological processes. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments is its high potency and selectivity for mGluR1. This allows for precise modulation of this receptor and the study of its specific effects. Additionally, the compound has been shown to have good pharmacokinetic properties, which may make it suitable for in vivo studies.
One of the limitations of using 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the compound's mechanism of action is complex and involves multiple pathways, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol. One area of research is the development of more potent and selective analogs of the compound. Additionally, the compound's potential therapeutic effects in different disorders require further investigation. Finally, the use of the compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves the reaction of 4-hydroxybenzaldehyde with benzyl isothiocyanate in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17-8-6-16(7-9-17)18(22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREYVIWRBVQRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-1-piperazinyl)carbonothioyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)


![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)


![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)